Mrz 2266 BS, with the chemical identifier 56649-76-4, is a compound that has garnered attention for its potential applications in pharmacology. It is classified as a benzomorphan derivative, which is a structural class known for its interaction with opioid receptors. This compound is particularly noted for its activity as an antagonist in various biological assays.
The primary source of information regarding Mrz 2266 BS comes from chemical databases and research articles that detail its synthesis, properties, and applications. BenchChem provides a comprehensive overview of the compound's characteristics and synthesis methods.
Mrz 2266 BS is classified as a benzomorphan derivative. Its IUPAC name is (1R,9R,13R)-1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol, indicating its complex molecular structure which includes multiple functional groups.
The synthesis of Mrz 2266 BS involves several key steps:
These synthetic routes are designed to optimize yield and purity, although detailed industrial methods remain less documented.
The synthesis requires careful control of reaction conditions to ensure successful cyclization and functionalization. Common reagents include acids and bases appropriate for Friedel-Crafts reactions and various solvents that facilitate the desired transformations.
Mrz 2266 BS has a molecular formula of C21H27NO2 and a molecular weight of 325.4 g/mol. The compound's structure features a complex arrangement with multiple stereocenters, which are critical for its biological activity.
This data underscores the compound's complexity and potential for diverse interactions in biological systems.
Mrz 2266 BS can participate in a variety of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Understanding these reactions is crucial for developing derivatives or analogs with enhanced biological properties or altered pharmacokinetics.
Mrz 2266 BS exhibits its effects primarily through interaction with opioid receptors in the central nervous system. As an antagonist, it blocks the action of endogenous opioid peptides, influencing pain perception and other physiological responses.
Studies indicate that Mrz 2266 BS can inhibit bradycardia induced by opioids and modulate blood pressure responses during acute respiratory events . This suggests its potential utility in managing opioid-related side effects.
Mrz 2266 BS is typically presented as a solid at room temperature with specific melting points that can vary based on purity and formulation.
The compound's solubility profile indicates moderate solubility in organic solvents, which is relevant for formulation in pharmaceutical applications.
The stability of Mrz 2266 BS under various conditions is essential for its application in drug development. Analytical methods such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time.
Mrz 2266 BS has potential applications in several areas:
Research continues to explore new therapeutic avenues for Mrz 2266 BS, particularly in developing safer alternatives to traditional opioids .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: